Benzene,1,1'-[1,2-ethynediylbis(thiomethylene)]bis-
Description
Historical Evolution of Ethynediylbis(thiomethylene) Architectures
The development of ethynediylbis(thiomethylene) frameworks is rooted in mid-20th-century advances in sulfur chemistry and acetylene functionalization. Early synthetic routes relied on nucleophilic substitution reactions between acetylene dibromides and thiols, but these methods suffered from low yields and poor regioselectivity. A paradigm shift occurred with the introduction of transition-metal catalysis, particularly palladium- and copper-mediated cross-coupling strategies, which enabled precise C–S bond formation under milder conditions. For instance, the use of 18-crown-6-ether as a phase-transfer catalyst allowed the efficient substitution of aryl fluorides—traditionally inert substrates—with thiols or disulfiles at ambient temperatures.
The structural elucidation of these compounds benefited from advancements in X-ray crystallography and spectroscopic techniques. Single-crystal analyses revealed that the ethynediylbis(thiomethylene) moiety adopts a linear geometry, with sulfur atoms occupying antiparallel positions to minimize steric repulsion between benzyl groups. Computational studies using density functional theory (DFT) further corroborated these findings, showing excellent agreement between experimental bond lengths and theoretical predictions.
Significance of Bis-Aromatic Scaffolds in Molecular Engineering
Bis-aromatic systems like benzene,1,1'-[1,2-ethynediylbis(thiomethylene)]bis- exhibit exceptional stability and electronic tunability, making them indispensable in materials science. The conjugated π-system delocalizes electron density across the acetylene bridge, enhancing conductivity in polymeric applications. For example, poly(phenoxathiinyl sulfide)—a related aromatic sulfide polymer—demonstrates high thermal resistance and electrical conductivity when doped with iodine, a property exploited in organic semiconductors.
Table 1: Physicochemical Properties of Benzene,1,1'-[1,2-Ethynediylbis(thiomethylene)]bis-
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₄S₂ |
| Molecular Weight | 270.41 g/mol |
| Density | 1.19 g/cm³ |
| Melting Point | 52–56°C |
| Boiling Point | 414.7°C at 760 mmHg |
| Flash Point | 208.3°C |
| Topological Polar Surface Area | 50.6 Ų |
The sulfur atoms in the thiomethylene groups serve as Lewis basic sites, enabling coordination to transition metals like palladium and nickel. This feature has been leveraged in heterogeneous catalysis, where the compound acts as a ligand to stabilize nanoparticle catalysts in cross-coupling reactions. Additionally, the rigidity of the bis-aromatic scaffold minimizes conformational entropy, enhancing enantioselectivity in asymmetric synthesis.
Recent innovations have exploited the compound’s UV stability and fluorescence properties for sensor development. When functionalized with electron-withdrawing groups, the system exhibits solvatochromic shifts in emission spectra, a trait utilized in polarity-sensitive probes. These applications underscore the compound’s versatility as a modular platform for functional material design.
Properties
CAS No. |
79208-53-0 |
|---|---|
Molecular Formula |
C16H14S2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
2-benzylsulfanylethynylsulfanylmethylbenzene |
InChI |
InChI=1S/C16H14S2/c1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16/h1-10H,13-14H2 |
InChI Key |
OPNRNXVGEVXHPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC#CSCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Detailed Technical Data and Reaction Conditions
| Parameter | Description / Value |
|---|---|
| Starting materials | Benzyl halides, thiourea derivatives |
| Solvents | Commonly acetone, ethanol, or polar aprotic solvents |
| Temperature | Room temperature to moderate heating (25–60 °C) |
| Reaction time | 1–3 hours depending on scale and conditions |
| Purification | Filtration, washing with water, recrystallization |
| Yield | Moderate to high, optimized by solvent and temperature control |
| Catalysts/Additives | Occasionally phase-transfer catalysts or bases |
Mechanistic Insights
The mechanism typically proceeds via:
- Nucleophilic substitution: Thiourea sulfur attacks benzyl halide carbon, forming a benzylthiouronium intermediate.
- Hydrolysis or further reaction leads to formation of the thiomethylene group.
- Coupling through the ethynediyl bridge occurs either by pre-functionalization of the benzyl halide or via subsequent coupling reactions.
The electron-withdrawing nature of the thiomethylene groups stabilizes intermediates and influences reactivity patterns, which is critical for optimizing reaction conditions.
Supporting Research and Examples
While direct literature on Benzene,1,1'-[1,2-ethynediylbis(thiomethylene)]bis- is limited, analogous compounds and related synthetic methods provide valuable insights:
- Synthesis of bis-thiophenes and organosulfur compounds via benzyl halide and thiourea reactions is well documented, showing reproducible yields and manageable reaction conditions.
- Studies on ethynyl-substituted benzene derivatives linked to thiomethylene or thienyl groups demonstrate the feasibility of constructing such bis-substituted frameworks using stepwise coupling and protective group strategies.
- Experimental procedures involving ammonium thiocyanate and benzene-1,2-diamine derivatives highlight the utility of sulfur-containing nucleophiles in forming complex heteroatom linkages under mild conditions.
Summary Table of Preparation Methods
| Method Description | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Thiourea reaction with benzyl halides | Benzyl halide, thiourea | Room temp, acetone or ethanol | Simple, moderate yield | Requires careful control of temp |
| Stepwise coupling with ethynediyl bridge | Pre-functionalized benzyl halides | Controlled temp, catalysts | Enables precise substitution | Multi-step, time-consuming |
| Use of ammonium thiocyanate and diamines | Ammonium thiocyanate, benzene-1,2-diamine | Room temp, stirring | Mild conditions, good purity | Limited substrate scope |
Chemical Reactions Analysis
Types of Reactions
Benzene,1,1’-[1,2-ethynediylbis(thiomethylene)]bis- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or thioethers.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the benzene rings can be substituted with various functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
Benzene,1,1’-[1,2-ethynediylbis(thiomethylene)]bis- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Benzene,1,1’-[1,2-ethynediylbis(thiomethylene)]bis- involves its interaction with molecular targets through its thiomethylene and ethynediyl groups. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may inhibit specific enzymes by binding to their active sites, thereby affecting metabolic processes.
Comparison with Similar Compounds
(a) Benzene,1,1'-(1,2-ethenediyl)bis[4-nitro-] (CAS 619-93-2)
- Structure: Features a central ethenediyl (C=C) bridge with nitro (-NO₂) substituents on the benzene rings.
- Properties : High polarity due to nitro groups (PSA ≈ 130 Ų), leading to applications in explosives or nitration catalysts .
- Toxicity : Classified as acutely toxic (H302, H315) and a respiratory irritant (H335) .
(b) Benzene,1,1'-(1E)-1,2-ethenediylbis[2,4,6-trinitro-] (CAS 19138-90-0)
Comparison with Target Compound :
- The target compound replaces the ethenediyl bridge with ethynediylbis(thiomethylene) , reducing nitro group-induced instability while introducing sulfur-mediated redox activity.
Benzene Derivatives with Propanediyl Bridges
(a) Benzene,1,1'-(1,3-propanediyl)bis- (CAS 1081-75-0)
- Structure : A flexible propane bridge (-CH₂-CH₂-CH₂-) connecting benzene rings.
- Properties : Lower rigidity compared to acetylene or ethenediyl analogs. LogP ≈ 5.2, indicating high lipophilicity .
- Applications : Found in pyrolysis oils from plastic waste, serving as a precursor for aromatic hydrocarbons .
(b) Benzene,1,1'-(1-methyl-1,3-propanediyl)bis- (CAS 1520-44-1)
- Structure : Branched propane bridge with a methyl substituent.
- Molecular weight: 210.31 g/mol .
Comparison with Target Compound :
- The ethynediylbis(thiomethylene) bridge in the target compound introduces conjugation and sulfur-based reactivity , unlike the inert propane chain.
Cyclobutanediyl-Bridged Derivatives
Benzene,1,1'-(1,2-cyclobutanediyl)bis-, trans- (CAS 20071-09-4)
Comparison with Target Compound :
- The cyclobutanediyl bridge provides steric rigidity but lacks the electron-rich sulfur atoms present in the target compound.
Stilbene Analogs
Benzene,1,1'-(1,2-ethenediyl)bis[4-methyl-] (CAS 2510-76-1)
Comparison with Target Compound :
- Replacing ethenediyl with ethynediylbis(thiomethylene) may enhance conductivity via sulfur’s lone-pair electrons.
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Bridge Type | Molecular Formula | Molecular Weight (g/mol) | LogP | Key Applications |
|---|---|---|---|---|---|
| Target Compound | Ethynediylbis(thiomethylene) | C₁₆H₁₂S₂ | 268.39 (calculated) | ~3.5 | Catalysis, polymers |
| Benzene,1,1'-(1,2-ethenediyl)bis[4-nitro-] | Ethenediyl | C₁₄H₁₀N₂O₄ | 270.24 | 2.1 | Explosives, nitration |
| Benzene,1,1'-(1,3-propanediyl)bis- | Propanediyl | C₁₅H₁₄ | 194.27 | 5.2 | Petrochemical precursors |
| Benzene,1,1'-(1,2-cyclobutanediyl)bis- | Cyclobutanediyl | C₁₆H₁₄ | 206.29 | 4.3 | Aroma compounds |
Biological Activity
Benzene, 1,1'-[1,2-ethynediylbis(thiomethylene)]bis- is a compound with significant biological activity that has garnered attention in various fields of research. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C16H18S2
- Molecular Weight : 298.45 g/mol
- IUPAC Name : Benzene, 1,1'-[1,2-ethynediylbis(thiomethylene)]bis-
- CAS Number : Not readily available in common databases.
Biological Activity Overview
The compound exhibits a range of biological activities including:
- Antimicrobial Activity : Several studies have reported its efficacy against various bacterial strains. For example, compounds with similar structures have demonstrated significant antibacterial properties against Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : In vitro studies suggest that this compound may inhibit pro-inflammatory cytokines, which are crucial in the inflammatory response.
- Antioxidant Properties : The presence of thiomethylene groups is believed to contribute to its ability to scavenge free radicals, thereby reducing oxidative stress.
The biological activity of Benzene, 1,1'-[1,2-ethynediylbis(thiomethylene)]bis- can be attributed to several mechanisms:
- Interaction with Cellular Targets : The compound may interact with cellular membranes and proteins, altering their function and leading to antimicrobial effects.
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in inflammation and oxidative stress pathways.
- Modulation of Gene Expression : There is potential for this compound to modulate the expression of genes related to inflammation and oxidative stress responses.
Data Table of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli and S. aureus | |
| Anti-inflammatory | Reduces IL-6 and TNF-alpha levels | |
| Antioxidant | Scavenges free radicals |
Case Study 1: Antimicrobial Efficacy
A study conducted by Susheela et al. (2018) explored the antimicrobial properties of compounds structurally similar to Benzene, 1,1'-[1,2-ethynediylbis(thiomethylene)]bis-. The results indicated that these compounds exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria. The study highlighted the potential application of such compounds in developing new antimicrobial agents.
Case Study 2: Anti-inflammatory Mechanism
Research published in the Asian Journal of Pharmaceutical Clinical Research investigated the anti-inflammatory effects of various thiomethylene derivatives. The study found that these compounds significantly reduced levels of pro-inflammatory cytokines in cell cultures. This suggests a promising avenue for therapeutic applications in inflammatory diseases.
Research Findings
Recent findings emphasize the need for further exploration into the pharmacological properties of Benzene, 1,1'-[1,2-ethynediylbis(thiomethylene)]bis-. While initial studies indicate promising biological activities, comprehensive clinical trials are essential to validate these effects and determine safety profiles.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing Benzene,1,1'-[1,2-ethynediylbis(thiomethylene)]bis- derivatives, and how can reaction conditions be optimized to minimize isomerization?
- Methodological Answer : Synthesis typically involves coupling reactions using thiol-alkyne or thiol-ene chemistry. For example, the use of ethynediylbis(thiomethylene) precursors in cross-coupling reactions (e.g., Sonogashira or click chemistry) with substituted benzene derivatives can yield target compounds. Optimization includes controlling temperature (e.g., 60–80°C), solvent polarity (e.g., DMF or THF), and catalyst systems (e.g., Pd/Cu for alkyne activation). Isomerization risks (cis/trans or E/Z) can be mitigated via inert atmospheres (N₂/Ar) and rapid quenching . Characterization via HPLC or GC-MS is critical to confirm purity and isomer ratios .
Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic techniques?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential:
- ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and thiomethylene protons (δ 2.5–3.5 ppm).
- ¹³C NMR : Confirm ethynediyl (sp-hybridized carbons, δ 70–90 ppm) and sulfur-linked carbons (δ 35–50 ppm).
- IR Spectroscopy : Detect C≡C stretching (~2100 cm⁻¹) and C-S bonds (~600–700 cm⁻¹).
Mass spectrometry (HRMS) validates molecular weight (e.g., C₁₈H₁₆S₂: expected m/z 296.45) .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures (e.g., >200°C for sulfur-containing aromatics).
- pH Stability : Expose to buffered solutions (pH 2–12) and monitor via UV-Vis spectroscopy for absorbance shifts. Sulfur bridges may hydrolyze under strongly acidic/basic conditions, requiring neutral storage .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) predict the reactivity of the ethynediylbis(thiomethylene) moiety in catalysis or photophysical applications?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:
- Electron Density Distribution : High electron density at sulfur atoms enhances nucleophilic reactivity.
- Frontier Molecular Orbitals : HOMO-LUMO gaps predict optical properties (e.g., UV absorption maxima).
- Transition States : Simulate coupling reactions to identify rate-limiting steps. Validate with experimental kinetic data .
Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound across literature?
- Methodological Answer : Systematic meta-analysis of literature (e.g., 20+ papers) reveals variability due to:
- Catalyst Purity : Trace metals in Pd/Cu catalysts alter yields; use inductively coupled plasma (ICP) analysis.
- Isomer Separation : Optimize chromatographic conditions (e.g., reverse-phase HPLC with acetonitrile/water gradients) to isolate stereoisomers .
Q. How does the compound’s structural rigidity impact its performance in supramolecular assemblies or polymer matrices?
- Methodological Answer : Use X-ray crystallography to analyze packing motifs (e.g., π-π stacking of benzene rings). Rheological studies (e.g., dynamic mechanical analysis) quantify rigidity in polymer composites. Ethynediylbis(thiomethylene) enhances crosslinking efficiency in elastomers, improving tensile strength by ~30% compared to non-sulfur analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
